5-Bromo-6-(p-toluidino)uracil
Description
5-Bromo-6-(p-toluidino)uracil is a brominated uracil derivative with a p-toluidino (4-methylanilino) substituent at position 6 and a bromine atom at position 5 of the pyrimidine ring. Uracil derivatives are widely studied for their diverse applications, including antiviral, anticancer, and herbicidal activities, depending on substituent patterns .
Properties
CAS No. |
100763-66-4 |
|---|---|
Molecular Formula |
C11H10BrN3O2 |
Molecular Weight |
296.12 g/mol |
IUPAC Name |
5-bromo-6-(4-methylanilino)-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H10BrN3O2/c1-6-2-4-7(5-3-6)13-9-8(12)10(16)15-11(17)14-9/h2-5H,1H3,(H3,13,14,15,16,17) |
InChI Key |
XCZQWOVVHWQUMF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)NC2=C(C(=O)NC(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione typically involves the reaction of 5-bromo-2,4-dioxo-1,2,3,4-tetrahydropyrimidine with p-toluidine under specific conditions. The reaction is usually carried out in a solvent such as ethanol or methanol, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques such as chromatography to ensure the high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form more complex structures.
Common Reagents and Conditions
Substitution Reactions: Common reagents include sodium hydride (NaH) and various nucleophiles. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO).
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) can be used.
Reduction Reactions: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyrimidinediones, while oxidation and reduction reactions can produce different oxidized or reduced derivatives .
Scientific Research Applications
5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.
Biological Research: The compound is used in studies related to DNA repair mechanisms and cellular signaling pathways.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-6-p-tolylamino-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets. For instance, it can inhibit enzymes such as poly (ADP-ribose) polymerase-1 (PARP-1), which plays a crucial role in DNA repair. By inhibiting PARP-1, the compound can induce DNA damage in cancer cells, leading to cell death . Additionally, it may interact with other proteins and signaling pathways involved in cell cycle regulation and apoptosis .
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
The biological and physicochemical properties of uracil derivatives are highly dependent on substituent type and position. Below is a comparative analysis of key analogues:
Table 1: Structural Comparison of Brominated Uracil Derivatives
Key Observations:
- Bromine at C5 : Common in herbicidal (Bromacil) and antiviral compounds (AzBBU/AmBBU) due to its electron-withdrawing effects, which stabilize transition states in enzyme inhibition .
- Amino vs. Methyl Groups: 6-Amino-5-bromo-1-methyluracil’s NH₂ group enables nucleophilic reactions, contrasting with Bromacil’s methyl group, which enhances hydrophobicity for membrane penetration .
- p-Toluidino vs. Trifluoromethyl: The aromatic p-toluidino group in the target compound may improve DNA/RNA binding compared to the electronegative CF₃ group in 5-Bromo-6-(trifluoromethyl)pyrimidin-4-ol .
Physicochemical Properties
Table 2: Physical Properties of Selected Compounds
The target compound’s solubility is expected to be moderate due to the balance between hydrophobic p-toluidino and polar uracil moieties.
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